N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes benzyl, dimethoxyphenyl, methylphenylsulfonyl, and glycyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzylamine, 2,4-dimethoxybenzaldehyde, and 4-methylbenzenesulfonyl chloride. These intermediates are then subjected to various reaction conditions, including condensation, sulfonylation, and amidation, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, or water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide include other benzamide derivatives with varying substituents. Examples include:
- N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide
- N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H31N3O6S |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C31H31N3O6S/c1-22-13-16-25(17-14-22)41(37,38)34(28-18-15-24(39-2)19-29(28)40-3)21-30(35)33-27-12-8-7-11-26(27)31(36)32-20-23-9-5-4-6-10-23/h4-19H,20-21H2,1-3H3,(H,32,36)(H,33,35) |
InChI Key |
YIODBIXDGUYJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.